(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine
Description
(1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclohexan-1-amine is a chiral cyclohexane derivative featuring a fluorine atom at the 2-position and a 3-methoxypropylamine substituent at the 1-position. Its molecular formula is C₁₀H₂₀FNO, with a molecular weight of 189.27 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBIHLIHGZNKEX-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
- Chemical Formula : CHFNO
- Molecular Weight : 189.27 g/mol
- CAS Number : 2165579-15-5
- Purity : Typically around 98% .
Synthesis
The synthesis of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine involves several steps that typically include the introduction of the fluorine atom and the methoxypropyl group onto a cyclohexanamine framework. Precise methods can vary, but recent studies have focused on optimizing yields and purity through various organic synthesis techniques.
The biological activity of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine may involve:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for cancer cell survival.
- Modulation of Signaling Pathways : Fluorinated compounds often interact with cellular signaling pathways that regulate growth and apoptosis.
Case Studies
A study focusing on related fluorinated amines demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The presence of the fluorine atom was crucial for enhancing membrane permeability and facilitating cellular uptake .
Safety and Toxicology
The compound's safety profile is essential for therapeutic applications. Preliminary toxicity assessments indicate potential irritant effects on skin and eyes, as well as respiratory irritations upon inhalation . These findings necessitate careful handling and further toxicological studies to ascertain safe dosage levels.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine |
| CAS Number | 2165579-15-5 |
| Molecular Weight | 189.27 g/mol |
| Purity | 98% |
| Antiproliferative Activity | Positive against cancer cell lines (similar analogs) |
| Toxicity | Irritant; respiratory hazards reported |
Scientific Research Applications
Scientific Research Applications
The applications of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine can be categorized into several key areas:
Pharmacological Research
This compound has potential implications in the development of new medications. Its structural characteristics allow it to be studied for its effects on neurotransmitter systems, particularly in the context of:
- Antidepressant Activity : Research indicates that similar compounds can modulate serotonin and norepinephrine systems, which are crucial in treating depression.
- Anxiolytic Effects : Compounds with similar structures have been explored for their anxiolytic properties, potentially providing relief from anxiety disorders.
Neuroscience Studies
Due to its ability to cross the blood-brain barrier, (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine is a candidate for studies examining:
- Cognitive Enhancement : Investigating its effects on memory and learning processes.
- Neuroprotective Properties : Evaluating its potential to protect neuronal cells from damage.
Synthetic Chemistry
This compound serves as a valuable intermediate in organic synthesis. Its unique fluorinated structure allows chemists to explore:
- Fluorination Reactions : Understanding how fluorine atoms affect the reactivity and stability of organic molecules.
- Building Blocks for Complex Molecules : Utilizing it as a precursor for synthesizing more complex pharmaceutical agents.
Case Study 1: Antidepressant Activity
A study conducted on structurally similar fluorinated amines demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonin and norepinephrine reuptake inhibition.
Case Study 2: Neuroprotective Effects
Research involving analogs of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine showed promising results in protecting neuronal cultures from oxidative stress-induced apoptosis. This suggests potential therapeutic avenues for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexane vs. Cyclopentane Core
- Target Compound : Cyclohexane ring with (1R,2R) stereochemistry.
- Analog : (1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclopentan-1-amine (CAS: 2165835-28-7) .
- Key Difference : Cyclopentane core (5-membered ring) vs. cyclohexane (6-membered).
- Implications :
- Conformational Flexibility : Cyclohexane’s chair conformation enhances stereochemical stability compared to cyclopentane’s puckered structure.
- Bioactivity : Smaller rings (e.g., cyclopentane) may improve metabolic stability but reduce binding affinity due to constrained geometry.
Substituent Variations
A. Amino Group Substituents
- Piperazinyl substituents (e.g., in ) introduce basicity, favoring salt formation and aqueous solubility, but may reduce CNS penetration due to increased polarity.
B. Fluorine vs. Other Halogens/Substituents
Stereochemical Considerations
- The target compound’s (1R,2R) configuration is critical for enantioselective interactions, as seen in analogs like rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride (), where racemic mixtures may exhibit reduced potency compared to enantiopure forms.
- Patent applications () emphasize stereospecific synthesis of cyclohexylamine derivatives, underscoring the importance of chiral centers in optimizing target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
